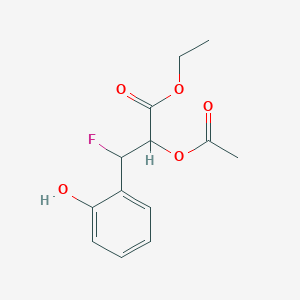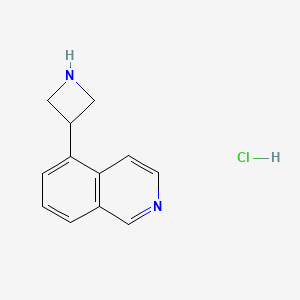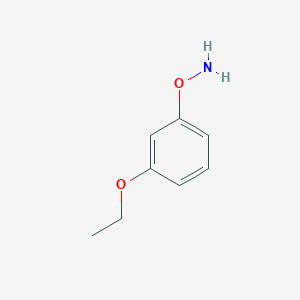
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is a chiral compound that features a thiazole ring substituted with a bromine atom and a Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a brominated precursor and a thiourea derivative.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where the Boc-protected amine reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole derivative with a suitable propanoic acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(4-Chloro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methyl-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a methyl group instead of bromine.
(S)-3-(4-Fluoro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Propriétés
Formule moléculaire |
C11H15BrN2O4S |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16) |
Clé InChI |
LUCLYJDULYUBBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)






![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)

